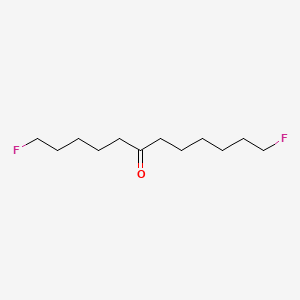

6-Dodecanone, 1,12-difluoro-

Description

Academic Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties, making fluoro-organic chemistry a cornerstone of modern chemical science. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and chemical stability of organofluorine compounds. alfa-chemistry.comnih.gov This stability is a key reason for their widespread use. Fluorine's high electronegativity and relatively small size allow it to replace hydrogen in organic molecules without causing significant steric distortion, while profoundly altering the electronic properties of the molecule. alfa-chemistry.com

These characteristics have led to the extensive application of fluorinated compounds across numerous fields. In medicine, it is estimated that approximately 25% of small-molecule drugs contain fluorine, with the element often enhancing metabolic stability and bioactivity. nih.gov Notable examples include the antidepressant fluoxetine (B1211875) and the antifungal fluconazole. alfa-chemistry.com In materials science, fluorinated polymers like Polytetrafluoroethylene (Teflon) are renowned for their chemical inertness and low friction coefficients. acs.org Fluorinated compounds also serve as refrigerants, liquid crystals, and agrochemicals, demonstrating their versatility and fundamental importance in both academic research and industrial applications. alfa-chemistry.comnih.govacs.org

Strategic Positioning of 6-Dodecanone, 1,12-difluoro- within the Chemical Literature and Research Landscape

6-Dodecanone, 1,12-difluoro- is a specific fluorinated ketone with a twelve-carbon backbone, a carbonyl group at the sixth position, and fluorine atoms at both terminal ends (positions 1 and 12). ontosight.ainih.gov While not as extensively studied as other fluorinated ketones, its structure places it at an interesting intersection of several chemical domains. It is a long-chain aliphatic ketone, a class of compounds with applications as solvents and chemical intermediates. The presence of the ketone group provides a reactive site for further chemical transformations.

Table 1: Physicochemical Properties of 6-Dodecanone, 1,12-difluoro-

| Property | Value | Source |

| IUPAC Name | 1,12-difluorododecan-6-one | nih.gov |

| Molecular Formula | C₁₂H₂₂F₂O | nih.gov |

| Molecular Weight | 220.30 g/mol | nih.gov |

| CAS Number | 333-69-7 | nih.gov |

| Canonical SMILES | C(CCCF)CCC(=O)CCCCCF | nih.gov |

Historical Trajectories and Current Research Impetuses in Difluorinated Ketone Chemistry

The chemistry of fluorinated ketones, particularly those containing the difluoro- motif, has evolved significantly over the years. Historically, the synthesis of such compounds was challenging. nih.gov Early methods often relied on harsh reagents or lacked selectivity. The development of reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable Deoxo-Fluor provided more reliable ways to convert ketones into gem-difluorides. organic-chemistry.orgcommonorganicchemistry.com

Current research is driven by the diverse applications of difluorinated ketones. A major impetus is their use as inhibitors of enzymes, especially serine and cysteine proteases. nih.govnih.gov The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon, making it a potent target for nucleophilic attack by active site residues in enzymes. nih.govnih.gov This has led to the development of peptidyl fluoromethyl ketones as probes for studying enzyme activity and as potential therapeutic agents for diseases ranging from cancer to viral infections. nih.govnih.gov

Modern synthetic methods continue to advance, with recent developments including photocatalytic C-H fluorination, which allows for the direct and selective introduction of fluorine atoms, and mechanochemical methods for synthesizing difluoromethyl enol ethers from ketones under solvent-free conditions. nih.govrsc.org Research is also exploring the use of fluorinated ketones as fire extinguishing agents, valued for their low ozone depletion potential and effectiveness. google.com The synthesis of α,α-difluoromethyl ketones remains an active area, as these compounds are considered valuable bioisosteres of hydroxyl or thiol groups in drug design. nih.gov

Identification of Underexplored Research Avenues for 6-Dodecanone, 1,12-difluoro-

Despite the broad interest in fluorinated ketones, 6-Dodecanone, 1,12-difluoro- itself remains a largely uncharacterized compound in the scientific literature. This presents several clear opportunities for future research.

Fundamental Physicochemical Characterization: There is a lack of empirical data on the fundamental properties of 6-Dodecanone, 1,12-difluoro-. Systematic studies to determine its melting point, boiling point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) would provide a valuable foundation for any future work.

Materials Science Applications: The structure of 6-Dodecanone, 1,12-difluoro-, with its long hydrocarbon chain and terminal fluorine atoms, makes it an intriguing candidate as a monomer or precursor for novel fluorinated polymers. Research could explore its polymerization or its use in creating fluorinated surfactants. Such materials could exhibit unique properties like high thermal stability, chemical resistance, and specific surface activities (e.g., hydrophobicity and lipophobicity). ontosight.ai

Synthetic Chemistry Intermediate: The ketone functionality offers a reactive handle for a variety of chemical transformations. Underexplored avenues include using 6-Dodecanone, 1,12-difluoro- as a building block to synthesize more complex, terminally-difluorinated long-chain molecules. These could include novel lubricants, dielectric fluids, or specialized solvents.

Probing Biological Activity: While many bioactive fluorinated ketones are peptidic or have fluorine atoms alpha to the carbonyl group, the biological properties of long-chain, terminally-difluorinated ketones are not well understood. nih.govnih.gov Screening 6-Dodecanone, 1,12-difluoro- for biological activities, such as antimicrobial or antifungal properties, could reveal new and unexpected applications. The long alkyl chain could facilitate membrane transport, a property often enhanced by fluorination. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

333-69-7 |

|---|---|

Molecular Formula |

C12H22F2O |

Molecular Weight |

220.30 g/mol |

IUPAC Name |

1,12-difluorododecan-6-one |

InChI |

InChI=1S/C12H22F2O/c13-10-6-2-1-4-8-12(15)9-5-3-7-11-14/h1-11H2 |

InChI Key |

KWUADAXPLHYOGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCF)CCC(=O)CCCCCF |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Dodecanone, 1,12 Difluoro

Fundamental Reactivity Patterns of the Ketone Moiety in 6-Dodecanone, 1,12-difluoro-

The ketone group at the C-6 position is the most prominent reactive site in 6-Dodecanone, 1,12-difluoro-. The presence of the electron-withdrawing fluorine atoms at the terminal positions is expected to have a minor inductive effect on the carbonyl carbon, slightly increasing its electrophilicity compared to the non-fluorinated analogue, 6-dodecanone.

The carbonyl carbon of 6-Dodecanone, 1,12-difluoro- is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol.

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and hydride reagents. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1,12-difluoro-6-methyl-6-dodecanol.

Table 1: Predicted Products of Nucleophilic Addition to 6-Dodecanone, 1,12-difluoro-

| Nucleophile (Reagent) | Predicted Product |

| Methylmagnesium Bromide (CH₃MgBr) | 1,12-difluoro-6-methyl-6-dodecanol |

| Sodium Cyanide (NaCN) followed by acid | 1,12-difluoro-6-cyano-6-dodecanol |

| Sodium Borohydride (B1222165) (NaBH₄) | 1,12-difluoro-6-dodecanol |

This table presents predicted products based on established reactivity patterns of ketones.

The ketone functionality of 6-Dodecanone, 1,12-difluoro- can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction with these reagents would yield 1,12-difluoro-6-dodecanol.

Conversely, the oxidation of a ketone is generally not possible without cleavage of carbon-carbon bonds, as it lacks a hydrogen atom directly attached to the carbonyl carbon. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

Alpha-Functionalization Reactions of 6-Dodecanone, 1,12-difluoro-

The carbon atoms adjacent to the carbonyl group (α-carbons) in 6-Dodecanone, 1,12-difluoro- possess acidic protons that can be removed by a suitable base to form an enolate. This enolate is a key intermediate for a variety of alpha-functionalization reactions.

Enolization is the process by which a ketone is converted to its corresponding enol or enolate form. In the presence of a base, the α-proton is abstracted to form a resonance-stabilized enolate anion. For an unsymmetrical ketone like 6-Dodecanone, 1,12-difluoro-, two different enolates can potentially be formed: the kinetic enolate (formed by removal of the less sterically hindered proton) and the thermodynamic enolate (the more substituted, more stable enolate). The choice of base and reaction conditions can influence the regioselectivity of enolate formation.

The resulting enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon.

The enolate of 6-Dodecanone, 1,12-difluoro- can undergo alkylation by reacting with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position. For example, treatment with a base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would be expected to yield 1,12-difluoro-5-methyl-6-dodecanone and/or 1,12-difluoro-7-methyl-6-dodecanone, depending on the regioselectivity of the enolate formation.

Similarly, acylation at the α-position can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This would lead to the formation of a β-diketone derivative.

Table 2: Potential Products of Alpha-Functionalization of 6-Dodecanone, 1,12-difluoro-

| Reagents | Predicted Product(s) |

| 1. LDA, THF, -78 °C; 2. CH₃I | 1,12-difluoro-5-methyl-6-dodecanone and/or 1,12-difluoro-7-methyl-6-dodecanone |

| 1. NaH; 2. CH₃COCl | 1,12-difluoro-5-acetyl-6-dodecanone and/or 1,12-difluoro-7-acetyl-6-dodecanone |

This table illustrates potential products based on general principles of enolate chemistry.

Transformations Involving the Terminal Fluorine Atoms of 6-Dodecanone, 1,12-difluoro-

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the terminal fluorine atoms in 6-Dodecanone, 1,12-difluoro- are generally unreactive towards classical nucleophilic substitution reactions. chemguide.co.uk Simple displacement of the fluoride (B91410) ion by a nucleophile is energetically unfavorable.

However, modern synthetic methods have been developed for the activation of C-F bonds. These methods often involve the use of strong Lewis acids, organometallic reagents, or photocatalytic systems to facilitate the cleavage of the C-F bond. nih.govspringernature.comnih.gov For instance, the reaction with a silylated pseudohalide in the presence of a Lewis acid could potentially convert the terminal fluoride to a more reactive leaving group, allowing for subsequent nucleophilic substitution. nih.gov Another approach could involve reductive defluorination using specific catalytic systems. nih.gov It is important to note that these transformations would require specialized conditions and are not expected to occur under standard reaction conditions used for modifying the ketone or α-positions.

Advanced Mechanistic Studies on 6-Dodecanone, 1,12-difluoro- Reactions

Advanced mechanistic studies are crucial for understanding the intricate reaction pathways of fluorinated organic compounds. For 6-Dodecanone, 1,12-difluoro-, such studies would involve a detailed examination of transient species and the energetic landscapes of its reactions. While specific research on this exact molecule is limited, general principles derived from studies on other fluorinated ketones provide a framework for understanding its behavior.

The elucidation of reaction intermediates and transition states provides a molecular-level understanding of a chemical transformation. For reactions involving ketones, key intermediates often include enols or enolates. In the case of fluorinated ketones, the stability and reactivity of these intermediates can be significantly altered.

Mechanistic investigations into the fluorination of ketones suggest that the reaction often proceeds through a keto-enol tautomerism mechanism. acs.orgnih.gov The enol form, though typically present in small concentrations, is the reactive species that attacks the fluorinating agent. acs.org For a long-chain ketone like 6-dodecanone, 1,12-difluoro-, the presence of terminal fluorine atoms is not expected to significantly alter the fundamental nature of the keto-enol tautomerism at the C5 and C7 positions.

In reactions such as difluoromethylation, the proposed mechanism involves the in-situ generation of difluorocarbene, which is then attacked by the ketone's oxygen atom. nih.govnih.gov This is followed by a protonation-deprotonation sequence that can proceed through an intermolecular pathway or an intramolecular five-membered transition state. nih.govnih.gov While these studies were not performed on 6-dodecanone, 1,12-difluoro-, it is plausible that it would follow a similar mechanistic pathway in the presence of a suitable difluorocarbene source.

Computational studies on other fluorinated ketones have been employed to calculate the geometries and energies of transition states. researchgate.net For instance, in the context of enzyme inhibition, the transition state for the formation of a tetrahedral adduct between a fluorinated ketone and a serine residue is a key focus. nih.gov Such computational approaches could be applied to model the transition states of various reactions of 6-dodecanone, 1,12-difluoro-, providing insights into the reaction barriers and preferred pathways.

Table 1: Plausible Intermediates and Transition States in Reactions of Fluorinated Ketones

| Reaction Type | Plausible Intermediates | Plausible Transition States |

| Electrophilic Fluorination | Enol, Enolate | Cyclic transition state involving the enol and fluorinating agent |

| Difluoromethylation | Difluorocarbene, Oxonium ylide | Five-membered intramolecular proton transfer, Intermolecular protonation |

| Nucleophilic Addition | Tetrahedral hemiacetal/hemiketal | Transition state leading to the tetrahedral intermediate |

The presence of fluorine atoms, even at positions remote from the carbonyl group as in 6-dodecanone, 1,12-difluoro-, can exert a significant influence on reaction selectivity and kinetics through a combination of inductive and steric effects.

The electron-withdrawing nature of fluorine can affect the acidity of the α-protons, thereby influencing the rate of enolization, a key step in many ketone reactions. youtube.comyoutube.com While the fluorine atoms in 6-dodecanone, 1,12-difluoro- are distant from the α-carbons, their cumulative inductive effect, transmitted through the carbon chain, could subtly alter the electron density around the carbonyl group and the acidity of the adjacent C-H bonds.

In terms of selectivity, the regioselectivity of enolate formation (thermodynamic vs. kinetic) can be influenced by the steric and electronic environment. youtube.comyoutube.com For an unsymmetrical ketone, the choice of base and reaction conditions determines which enolate is formed. youtube.comyoutube.com While the terminal fluorine atoms in 6-dodecanone, 1,12-difluoro- are unlikely to introduce significant steric hindrance at the α-positions, their electronic influence could play a role in directing the regioselectivity of certain reactions.

Table 2: Predicted Influence of Terminal Fluorine Atoms on Reactivity

| Property | Predicted Influence of Terminal Fluorine Atoms | Rationale |

| Reaction Selectivity | Subtle influence on regioselectivity of enolization | Long-range inductive effects altering α-proton acidity. |

| Reaction Kinetics | Potential for altered reaction rates | Changes in overall molecular polarity and stability affecting solvation and transition state energies. |

Derivatization and Advanced Synthetic Utility of 6 Dodecanone, 1,12 Difluoro

6-Dodecanone, 1,12-difluoro- as a Key Building Block for Complex Fluorinated Molecules

The bifunctional nature of 6-Dodecanone, 1,12-difluoro- , possessing a central carbonyl group and two terminal primary fluorine atoms, positions it as a valuable synthon for the construction of complex fluorinated molecules. The ketone functionality serves as a handle for a wide array of classical carbonyl transformations, while the terminal C-F bonds offer sites for nucleophilic substitution or can influence the reactivity of the adjacent methylene (B1212753) groups.

The presence of terminal fluorine atoms can impart unique properties to the resulting complex molecules, such as increased thermal stability, enhanced lipophilicity, and altered conformational preferences. These attributes are highly sought after in materials science for the development of advanced polymers and in medicinal chemistry for the design of novel therapeutic agents. For instance, its integration into larger molecular frameworks could lead to the creation of fluorinated surfactants, lubricants, or block copolymers with tailored properties.

Table 1: Potential Transformations of 6-Dodecanone, 1,12-difluoro- as a Building Block

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Wittig Reaction | Ylides (e.g., Ph3P=CH2) | Long-chain difluoroalkenes |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary difluoroalcohols |

| Reductive Amination | Amines, NaBH3CN | Long-chain difluoroamines |

| Aldol Condensation | Aldehydes/Ketones, Base/Acid | α,β-Unsaturated difluoroketones |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Difluoroesters |

Synthesis of Novel Fluorinated Derivatives from 6-Dodecanone, 1,12-difluoro-

The reactivity of the ketone and the terminal fluorine atoms allows for the synthesis of a diverse range of novel fluorinated derivatives. The carbonyl group can be targeted to introduce new functional groups, while the C-F bonds can be either retained to impart fluorine's unique properties or replaced to further elaborate the molecular structure.

For example, reduction of the ketone would yield the corresponding secondary alcohol, 1,12-difluorododecan-6-ol , which could serve as a precursor for fluorinated esters or ethers. Oxidation of the ketone, though challenging in this specific structure, could theoretically lead to dicarboxylic acids if the chain were cleaved. More plausibly, reactions at the α-carbons to the ketone could be explored.

Table 2: Exemplary Novel Fluorinated Derivatives from 6-Dodecanone, 1,12-difluoro-

| Derivative Name | Synthetic Route | Potential Application Area |

| 1,12-Difluorododecan-6-ol | Reduction with NaBH4 | Precursor for polyesters, surfactants |

| 6-Alkyl-1,12-difluorododecan-6-ol | Grignard addition | Building block for specialty polymers |

| 1,12-Difluorododecan-6-amine | Reductive amination | Precursor for amides, catalysts |

| 5,7-Dibromo-1,12-difluorododecan-6-one | α-Halogenation | Intermediate for further functionalization |

Integration of 6-Dodecanone, 1,12-difluoro- into Multi-Component Reaction Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single synthetic operation. The ketone functionality of 6-Dodecanone, 1,12-difluoro- makes it a suitable candidate for integration into various MCRs. For instance, it could potentially participate in Passerini or Ugi reactions, which involve a ketone, a carboxylic acid, an isocyanide, and in the case of the Ugi reaction, an amine.

The inclusion of the difluorinated backbone in the products of such MCRs would generate a library of novel, highly functionalized, and fluorinated compounds. These products could be of significant interest for high-throughput screening in drug discovery programs, where the presence of fluorine is often correlated with improved metabolic stability and binding affinity.

Regioselective Functionalization of the Dodecanone Backbone

Achieving regioselective functionalization of the long aliphatic chain of 6-Dodecanone, 1,12-difluoro- presents a significant synthetic challenge, yet it holds the key to unlocking its full potential as a versatile building block. The primary C-F bonds at the 1 and 12 positions are generally stable but can be susceptible to nucleophilic substitution under specific conditions, allowing for the introduction of other functionalities at the chain ends.

More nuanced is the selective functionalization of the methylene groups along the carbon chain. Directed C-H activation methodologies, guided by the ketone group, could potentially enable the introduction of functional groups at specific positions, such as the α, β, or γ carbons. Such transformations would provide access to a range of structurally diverse and complex fluorinated molecules that would be difficult to synthesize through other means. The development of catalysts that can differentiate between the various C-H bonds of the dodecanone backbone is a key area for future research.

Applications of 6 Dodecanone, 1,12 Difluoro in Advanced Materials Science and Engineering

Role in the Synthesis of Fluorinated Polymers and Copolymers

6-Dodecanone, 1,12-difluoro- can serve as a specialized monomer or a key intermediate in the synthesis of a variety of fluorinated polymers and copolymers. Its difunctional nature, with reactive sites at the fluorine-bearing carbons and the ketone group, allows for its incorporation into polymer backbones or as a pendant group, offering a strategic approach to tailor polymer properties.

The incorporation of long-chain fluorinated segments, such as the one derived from 6-Dodecanone, 1,12-difluoro-, into polymer structures can significantly influence their thermal and mechanical behavior. The strong carbon-fluorine bond contributes to enhanced thermal stability, while the flexible long alkyl chain can affect the mechanical properties of the resulting polymer.

The mechanical properties of polymers can also be tailored. The introduction of long alkyl chains can enhance flexibility and elongation at break, although this may sometimes come at the cost of tensile strength. researchgate.net However, in some fluorinated polyester (B1180765) systems, an increase in tensile strength has been observed. acs.org For example, a bio-based polyamide, PA12,36, synthesized using 1,12-dodecanediamine, exhibited a notable tensile strength and a superior strain at break, indicating excellent toughness. mdpi.com The balance between flexibility and strength is a critical design parameter that can be manipulated by controlling the concentration of the fluorinated monomer in the copolymer.

Table 1: Representative Thermal and Mechanical Properties of Polymers with Long-Chain Functional Groups

| Polymer System | Glass Transition Temperature (Tg) | Initial Decomposition Temperature (Td) | Tensile Strength | Elongation at Break | Reference |

| Branched Fluorinated Polyester | 46.65 °C | 299.41 °C | 19.97 MPa | - | acs.org |

| Bio-based Polyamide 12,36 | 30.4 °C | 425 °C | 10.0 MPa | 1378% | mdpi.com |

| Biodegradable Polyester-Polyether | - | - | up to 30 MPa | up to 1500% | researchgate.netmdpi.com |

Note: The data presented is for analogous polymer systems and is intended to be representative of the potential properties achievable by incorporating long-chain functionalized monomers.

A key advantage of incorporating fluorine into polymers is the ability to significantly lower their surface energy, leading to materials with high hydrophobicity and oleophobicity. The migration of low surface energy fluoroalkyl groups to the polymer-air interface is a well-documented phenomenon. researchgate.net

Polymers functionalized with fluoroalkyl side chains exhibit reduced wettability, as evidenced by increased contact angles with various liquids. acs.org This property is highly desirable for applications requiring water and oil repellency, such as in protective coatings and self-cleaning surfaces. The presence of the 1,12-difluorododecyl segment from 6-Dodecanone, 1,12-difluoro- within a polymer matrix would be expected to impart such low surface energy characteristics.

Table 2: Representative Surface Properties of Polymers with Fluoroalkyl Groups

| Polymer System | Surface Energy | Water Contact Angle | Oil Contact Angle | Reference |

| Polymer with Fluoroalkyl Side Chains | Low | High | High | acs.org |

| End-functionalized Poly(D,L-lactide) | Low | - | - | researchgate.net |

| Fluorine-Containing Coatings | Low | Increased | - | mdpi.com |

Note: The data presented is for analogous polymer systems and is intended to be representative of the potential properties achievable by incorporating long-chain fluorinated moieties.

Contributions to the Development of Specialized Fluorinated Fluids and Lubricants

The intrinsic properties of 6-Dodecanone, 1,12-difluoro-, such as its potential for high thermal stability and low friction coefficient, make it a candidate for use in the formulation of specialized fluorinated fluids and lubricants. acs.org Fluorinated compounds are known for their excellent performance under extreme conditions where conventional hydrocarbon-based lubricants may fail.

The use of fluorinated additives in lubricants is a well-established strategy to reduce wear and friction. researchgate.net While polytetrafluoroethylene (PTFE) is a common polymeric additive, low-molecular-weight fluorinated compounds can also serve as effective lubricant components or additives. researchgate.net The long alkyl chain of 6-Dodecanone, 1,12-difluoro- could provide good solubility in base oils, while the terminal fluorine atoms would contribute to reduced friction and enhanced thermal stability at the lubricated interface. Modern lubrication technologies often rely on specialized additives to protect conveyor chains and other industrial machinery from wear and contamination. appliedlubrication.comprecisionlubrication.comisohitech.commaconresearch.com

Utilization in High-Performance Coatings and Surface Modification Technologies

The ability of fluorine-containing molecules to modify surface properties is extensively utilized in the development of high-performance coatings. mdpi.com 6-Dodecanone, 1,12-difluoro- can be employed as a component in coating formulations to impart hydrophobicity, oleophobicity, and stain resistance. Its molecular structure allows it to be either physically blended into a coating matrix or chemically reacted to become an integral part of the coating polymer.

Gas-phase fluorination is a common method to create a fluorine-rich surface layer on polymers, which in turn alters their surface properties. mdpi.com The incorporation of molecules like 6-Dodecanone, 1,12-difluoro- into a coating formulation can achieve a similar effect, creating a durable and repellent surface.

Application in the Design of Novel Fluorinated Surfactants and Emulsifiers

Fluorinated surfactants are a class of specialty chemicals known for their exceptional ability to lower surface tension, even at very low concentrations. The synthesis of novel amphiphilic non-ionic surfactants can be achieved through various chemical reactions. nih.gov The structure of 6-Dodecanone, 1,12-difluoro- provides a hydrophobic fluorinated tail, a central polar ketone group, and sites for further chemical modification to attach a hydrophilic head group.

By chemically modifying the ketone group or utilizing the reactivity of the C-F bonds under specific conditions, it is conceivable to synthesize novel surfactants. These surfactants could find applications in areas such as emulsification, especially for creating stable emulsions of fluorinated and non-fluorinated liquids, and as demulsifiers for crude oil emulsions. nih.gov The synthesis of fluorinated surfactants often involves the reaction of a fluorinated organic group with a hydrophilic moiety, a process for which 6-Dodecanone, 1,12-difluoro- could serve as a precursor. acs.org

Exploration as a Solvent or Reaction Medium in Non-Aqueous Systems

The unique combination of a polar ketone group and non-polar fluorinated alkyl chains gives 6-Dodecanone, 1,12-difluoro- interesting solvent properties. It has the potential to be a useful solvent or reaction medium in non-aqueous systems, particularly for reactions involving other fluorinated compounds. The Hansen solubility parameters, which describe the dispersion, polar, and hydrogen bonding contributions to solubility, would be crucial in determining its specific solvent capabilities. acs.org

While specific studies on 6-Dodecanone, 1,12-difluoro- as a solvent are scarce, the broader class of fluorinated ketones has been explored for various applications. The ability to dissolve specific polymers or facilitate reactions between poorly soluble reactants is a key advantage of specialized solvents. The polarity and potential for specific interactions through its ketone group, combined with the fluorinated nature of its long chains, suggest that it could be a valuable medium for certain chemical transformations.

Advanced Spectroscopic and Computational Analysis for Mechanistic and Structural Elucidation of 6 Dodecanone, 1,12 Difluoro

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 6-dodecanone, 1,12-difluoro-, both standard and advanced NMR methods provide invaluable insights.

Multi-dimensional NMR for Complex Reaction Mixture Analysis

In the synthesis or transformation of 6-dodecanone, 1,12-difluoro-, complex mixtures containing starting materials, intermediates, byproducts, and the final product are often encountered. One-dimensional (1D) NMR spectra of such mixtures can be convoluted and difficult to interpret. Multi-dimensional NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY), 1H-13C Heteronuclear Single Quantum Coherence (HSQC), and 1H-13C Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous signal assignment.

For instance, in a hypothetical reaction mixture leading to 6-dodecanone, 1,12-difluoro-, a COSY experiment would reveal the coupling network between adjacent protons, allowing for the tracing of the entire carbon chain. An HSQC spectrum would then correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the carbonyl group (C6) by its correlation with protons on C5, C7, and potentially C4 and C8.

Table 1: Hypothetical 1H and 13C NMR Data for 6-Dodecanone, 1,12-difluoro- in CDCl3

| Position | δ 1H (ppm) | δ 13C (ppm) | Key HMBC Correlations (1H → 13C) |

| 1, 12 | 4.45 (tt) | 83.5 (t, 1JCF = 165 Hz) | C2, C11 |

| 2, 11 | 1.70 (m) | 30.5 (t, 2JCF = 20 Hz) | C1, C3, C10, C12 |

| 3, 10 | 1.35 (m) | 22.0 (t) | C2, C4, C9, C11 |

| 4, 9 | 1.30 (m) | 28.5 (t) | C3, C5, C8, C10 |

| 5, 8 | 1.55 (m) | 23.5 (t) | C4, C6, C7, C9 |

| 7 | 2.40 (t) | 42.0 (t) | C5, C6, C8 |

| 6 | - | 210.0 (s) | - |

This is a representative table based on known chemical shifts for similar structures.

19F NMR for Conformational Analysis and Reaction Monitoring

19F NMR is an exceptionally powerful tool for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, leading to high sensitivity and a wide chemical shift range that minimizes signal overlap. rsc.orgmagritek.comrsc.org

For 6-dodecanone, 1,12-difluoro-, the two fluorine atoms are chemically equivalent in a symmetrical conformation, which would result in a single signal in the 19F NMR spectrum. However, the chemical shift and coupling constants are highly sensitive to the local electronic environment. youtube.com This sensitivity can be exploited for conformational analysis. The flexibility of the dodecane (B42187) chain allows for various conformations, and any folding that brings the terminal fluorine atoms into proximity with the carbonyl group or with each other could lead to changes in the 19F chemical shift or the observation of through-space coupling.

Furthermore, 19F NMR is ideal for real-time reaction monitoring. magritek.com For example, in a reaction where a precursor is converted to 6-dodecanone, 1,12-difluoro-, the disappearance of the 19F signal of the starting material and the appearance of the product's 19F signal can be tracked quantitatively to determine reaction kinetics and completion. The large chemical shift dispersion makes it easy to distinguish between different fluorinated species in the reaction mixture. magritek.com

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of ions and for elucidating reaction mechanisms. In the study of 6-dodecanone, 1,12-difluoro-, HRMS can confirm the molecular formula of the product and any intermediates by providing highly accurate mass measurements.

Mechanistic insights can be gained by analyzing the fragmentation patterns in the mass spectrum. For 6-dodecanone, 1,12-difluoro-, characteristic fragmentation would likely involve McLafferty rearrangement, a common pathway for ketones, and cleavage at positions alpha to the carbonyl group. The presence of the terminal fluorine atoms would influence these fragmentation pathways. For instance, the loss of fluorinated fragments can be readily identified by their specific mass defects. By studying the fragmentation of isotopically labeled precursors or by using tandem mass spectrometry (MS/MS), the sequence of bond-breaking and bond-forming events in a reaction can be pieced together.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular structure, properties, and reactivity that can be difficult to obtain through experiments alone. aps.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. aps.orgnih.gov For 6-dodecanone, 1,12-difluoro-, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict spectroscopic properties: Calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data for structural validation.

Model reaction pathways: Calculate the energies of transition states and intermediates to determine the most likely reaction mechanism and to predict reaction barriers and rates.

Table 2: Representative DFT-Calculated Properties for 6-Dodecanone, 1,12-difluoro- (B3LYP/6-31G)*

| Property | Calculated Value |

| Dipole Moment | ~2.8 D |

| HOMO Energy | ~ -7.2 eV |

| LUMO Energy | ~ -0.5 eV |

| Energy Gap (HOMO-LUMO) | ~ 6.7 eV |

| 13C Chemical Shift (C=O) | ~ 208 ppm |

These values are illustrative and depend on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net For 6-dodecanone, 1,12-difluoro-, MD simulations can provide a detailed picture of:

Conformational flexibility: The long aliphatic chain can adopt a vast number of conformations in solution. MD simulations can explore the conformational landscape and identify the most populated conformational families. This is particularly relevant for understanding how the flexible chain might fold and bring the terminal fluorine atoms into proximity with the ketone functionality.

Elucidation of Fluorine's Electronic and Steric Influence on Molecular Behavior

The introduction of fluorine atoms at the terminal positions of the dodecane chain in 6-dodecanone, 1,12-difluoro- exerts a notable, albeit long-range, influence on the molecule's electronic and steric properties. While direct conjugation effects are absent due to the significant separation between the fluorine atoms and the carbonyl group, the high electronegativity and unique steric requirements of fluorine subtly modulate the molecule's behavior through a combination of through-bond inductive effects and through-space conformational and electrostatic interactions.

Electronic Influence

The primary electronic influence of the two fluorine atoms on the distant carbonyl group is a weak, electron-withdrawing inductive effect (-I effect) transmitted through the sigma bonds of the carbon chain. Fluorine is the most electronegative element, leading to a significant polarization of the C-F bond, with the carbon atom bearing a partial positive charge and the fluorine a partial negative charge. wikipedia.orgalfa-chemistry.com This inductive effect propagates along the alkyl chain, leading to a very slight but discernible decrease in electron density at the carbonyl carbon.

Through-space interactions between the fluorine atoms and the carbonyl group are also possible, although likely to be minor given the flexibility of the long alkyl chain. Depending on the conformational ensemble of the molecule in a given medium, the fluorine atoms could, in certain conformations, be in proximity to the carbonyl group, leading to electrostatic field effects that could further influence the electronic environment of the carbonyl. Computational modeling provides a powerful tool to investigate the probability of such conformations and their impact on spectroscopic parameters.

| Spectroscopic Parameter | Typical Value for Aliphatic Ketones | Predicted Influence of Terminal Fluorine Atoms |

| ¹³C NMR Chemical Shift of C=O | ~205-220 ppm bhu.ac.in | Slight downfield shift |

| IR Stretching Frequency of C=O | ~1715 cm⁻¹ pressbooks.puborgchemboulder.com | Slight increase in frequency (higher wavenumber) |

This table presents predicted trends based on general chemical principles, as specific experimental data for 6-Dodecanone, 1,12-difluoro- is not available in the searched literature.

Steric Influence

In 6-dodecanone, 1,12-difluoro-, the two terminal C-F bonds introduce dipoles at either end of the molecule. The flexible nature of the dodecane chain allows for a multitude of possible conformations. Computational studies on long-chain difluoroalkanes suggest that the chains will tend to adopt conformations that minimize electrostatic repulsions between the terminal fluorines. st-andrews.ac.uk This can lead to a preference for more extended or specific folded conformations compared to the analogous non-fluorinated alkane.

These conformational preferences can, in turn, influence the reactivity of the carbonyl group by affecting its accessibility to reagents. While the fluorine atoms are remote, any conformational bias they induce in the alkyl chains could sterically hinder or facilitate the approach of a nucleophile to the carbonyl carbon.

| Bond | Typical Bond Length (Å) | Reference |

| C-F (in fluoroalkane) | ~1.35 | wikipedia.org |

| C=O (in aliphatic ketone) | ~1.23 | wikipedia.org |

| C-C (in alkane) | ~1.54 | infinitylearn.comquora.com |

| C-H (in alkane) | ~1.09 | wikipedia.orgquora.com |

This table presents typical bond lengths from the literature for the constituent bonds in 6-Dodecanone, 1,12-difluoro-.

Future Research Directions and Emerging Opportunities for 6 Dodecanone, 1,12 Difluoro

Development of Sustainable Synthetic Routes to 6-Dodecanone, 1,12-difluoro-

The future viability of 6-dodecanone, 1,12-difluoro- for any large-scale application hinges on the development of efficient, safe, and environmentally benign synthetic methodologies. Traditional approaches to the synthesis of long-chain ketones and fluorinated aliphatic compounds often rely on harsh reagents and generate significant waste. tandfonline.comeurekalert.org Green chemistry principles, therefore, must guide the development of next-generation synthetic routes.

Future research should focus on catalytic methods that minimize waste and energy consumption. One promising avenue is the adaptation of modern ketone synthesis strategies, such as the direct coupling of carboxylic acids with organohalides, which avoids the need for pre-activated starting materials. repec.org For the fluorination step, moving away from hazardous reagents like elemental fluorine or HF is critical. tandfonline.com Research into late-stage C-H fluorination using selective catalysts or safer nucleophilic fluorinating agents could provide a more sustainable alternative. researchgate.netrsc.org

A comparative analysis of potential green synthetic pathways is presented in Table 1. This highlights a shift from classical, multi-step syntheses to more streamlined, catalytic approaches.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Key Principles | Potential Advantages | Research Challenges |

|---|---|---|---|

| Biocatalytic Synthesis | Use of enzymes (e.g., ketoreductases, lipases) for selective oxidation and C-C bond formation. | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and scalability for long-chain, non-natural substrates. |

| Flow Chemistry Fluorination | Use of microreactors for controlled, safe handling of fluorinating agents. rsc.org | Enhanced safety, improved heat and mass transfer, potential for automation. rsc.org | High initial setup cost, potential for channel clogging with solid byproducts. |

| Catalytic C-H Activation/Oxidation | Direct oxidation of a difluorinated dodecane (B42187) precursor at the C6 position. | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity for the C6 position on a long alkyl chain. |

| Tandem Catalysis from Bio-based Feedstocks | Conversion of fatty acid derivatives through a sequence of catalytic steps (e.g., decarbonylation, cross-coupling, fluorination). | Utilization of renewable resources. | Development of robust, multifunctional catalyst systems. |

These strategies represent a significant departure from traditional organic synthesis, emphasizing process efficiency and reduced environmental impact. researchgate.netnih.gov

Exploration of Novel Catalytic Transformations Involving 6-Dodecanone, 1,12-difluoro-

The bifunctional nature of 6-dodecanone, 1,12-difluoro- (a central ketone and terminal fluoroalkyl groups) makes it an intriguing substrate for novel catalytic transformations. The ketone moiety can act as a handle for various C-C and C-N bond-forming reactions, while the terminal fluorine atoms can influence reactivity and selectivity through steric and electronic effects.

One area of opportunity lies in asymmetric catalysis. The development of catalysts for the enantioselective reduction of the ketone to the corresponding alcohol would yield chiral difluoro-alcohols, which are valuable building blocks. Furthermore, catalytic α-functionalization (e.g., alkylation, alkenylation) could be explored. researchgate.netnih.govresearchgate.net The presence of fluorine atoms at the chain ends might influence the regioselectivity of such reactions.

Another avenue is the exploration of "chain-walking" isomerizations, a process that could catalytically move the position of the ketone group along the aliphatic chain. nih.gov This would allow for the synthesis of a library of difluorododecanone isomers from a single precursor, each with potentially different properties and applications.

Table 2: Potential Catalytic Transformations and Their Applications

| Transformation | Catalyst Type | Potential Product | Emerging Application |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh, Ir) | Enantiopure 1,12-difluoro-6-dodecanol | Chiral synthons, liquid crystal modifiers |

| α-Alkenylation | Rhodium(I) with bifunctional ligands nih.govresearchgate.net | α,β-Unsaturated difluorododecanones | Reactive intermediates for polymer synthesis |

| Baeyer-Villiger Oxidation | Lewis or Brønsted acid catalysts | 1,12-Difluoro-ω-heptanolide | Monomers for fluorinated polyesters |

| Reductive Amination | Nickel or palladium catalysts | 6-Amino-1,12-difluorododecane | Precursors for fluorinated surfactants and corrosion inhibitors |

Investigating these transformations will not only expand the chemical utility of 6-dodecanone, 1,12-difluoro- but also contribute to a deeper understanding of how distal electronic effects from fluorine atoms can influence catalytic processes.

Integration of 6-Dodecanone, 1,12-difluoro- into Supramolecular Assemblies

Supramolecular chemistry, which involves the self-assembly of molecules into ordered structures through non-covalent interactions, offers exciting opportunities for 6-dodecanone, 1,12-difluoro-. wikipedia.org The molecule's structure is amphiphilic in nature, with a polar ketone group and a nonpolar, fluorinated alkyl chain. The presence of fluorine is known to induce unique self-assembly behaviors due to the "fluorous effect," where fluorinated segments tend to segregate from both aqueous and hydrocarbon environments. researchgate.netpsu.edu

This tripartite structure (hydrophilic head, hydrocarbon body, fluorous tips) could lead to complex and hierarchical self-assembly in solution. Depending on the solvent and concentration, the formation of micelles, vesicles, or liquid crystalline phases could be envisaged. The terminal fluorine atoms can participate in specific interactions such as F···F contacts and C-H···F hydrogen bonds, which can further stabilize the resulting supramolecular architectures. acs.orgfigshare.com

Future research could explore the self-assembly of 6-dodecanone, 1,12-difluoro- on its own or in combination with other molecules to form functional soft materials. For example, its integration into lipid bilayers could modify membrane properties, while its use as a gelling agent could lead to the formation of responsive gels.

Potential in Advanced Functional Materials Beyond Current Applications

The unique properties imparted by fluorine—such as high thermal stability, chemical inertness, hydrophobicity, and lipophobicity—suggest that 6-dodecanone, 1,12-difluoro- could be a valuable component in advanced functional materials. man.ac.ukresearchgate.net While fluorinated ketones are known for applications like fire suppression, the specific structure of this compound opens doors to more specialized areas. namu.wikimatltech.comgoogle.com

The long, flexible, and terminally fluorinated chain could be exploited in the design of:

Advanced Lubricants: The fluorinated ends could provide a low-friction interface, while the long chain ensures good film-forming properties.

Dielectric Fluids: The C-F bonds can impart a high dielectric strength, making it a candidate for use in high-voltage applications. namu.wiki

Functional Coatings: Incorporation into polymer matrices could lead to surfaces with low surface energy, providing water and oil repellency. This is a well-known property of fluoropolymers like PTFE. wikipedia.org

Phase Change Materials (PCMs): The long alkyl chain suggests that it could have a defined melting and freezing point, potentially suitable for thermal energy storage applications. The fluorine atoms could be used to tune the melting temperature and thermal conductivity.

Table 3: Potential Applications in Advanced Functional Materials

| Material Class | Key Property Conferred by 6-Dodecanone, 1,12-difluoro- | Potential Application |

|---|---|---|

| Fluoropolymers | Monomer or additive to introduce flexibility and modify surface properties. | High-performance elastomers, 20.210.105 hydrophobic coatings. |

| Liquid Crystals | Dopant to alter dielectric anisotropy and switching behavior. | Advanced display technologies. |

| Organogels | Self-assembly into fibrous networks to trap solvents. | Responsive materials, controlled release systems. |

| Electronic Materials | Component in insulating layers or as a solvent for processing. | Organic field-effect transistors (OFETs), battery electrolytes. |

The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering to fully realize the potential of this unique fluorinated ketone.

Q & A

Q. What are the recommended methods for synthesizing 6-Dodecanone, 1,12-difluoro- in laboratory settings?

Answer: Synthesis of fluorinated ketones like 6-Dodecanone, 1,12-difluoro- typically involves fluorination of precursor alkanes or ketones using fluorinating agents (e.g., HF derivatives). For precise isotopic labeling, methods similar to those for perfluoro-<sup>13</sup>C-labeled compounds (e.g., perfluoro-n-[1,2,3,4,5,6-<sup>13</sup>C6]decanoic acid) may be adapted . Reaction conditions (temperature, solvent purity, and inert atmosphere) must be optimized to avoid side reactions. Analytical validation via GC-MS or NMR is critical to confirm product integrity.

Q. How can researchers characterize the physicochemical properties of 6-Dodecanone, 1,12-difluoro-?

Answer: Key characterization steps include:

- Spectroscopic Analysis: Use <sup>19</sup>F NMR to confirm fluorine substitution patterns and <sup>13</sup>C NMR for carbon backbone verification .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) to determine molecular weight and isotopic purity.

- Thermal Stability: TGA/DSC to assess decomposition temperatures, particularly under oxidative conditions .

- Solubility Studies: Evaluate in polar (e.g., methanol) and nonpolar solvents to guide experimental design .

Q. What safety protocols are critical when handling 6-Dodecanone, 1,12-difluoro-?

Answer: Fluorinated compounds often exhibit high toxicity and environmental persistence. Key precautions include:

- Containment: Use fume hoods and sealed reactors to prevent inhalation/contact .

- Waste Management: Follow guidelines for halogenated waste disposal, as outlined in safety data sheets for structurally similar compounds (e.g., dodecafluoro-1,6-diiodohexane) .

- PPE: Wear nitrile gloves, goggles, and fluoropolymer-coated lab coats .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of 6-Dodecanone, 1,12-difluoro-?

Answer: Molecular dynamics simulations and QSAR models can estimate:

- Persistence: Compare with perfluorinated acids (e.g., PFDA) known for bioaccumulation .

- Degradation Pathways: Simulate hydrolysis or photolysis rates using software like Gaussian or COSMO-RS .

- Partition Coefficients: Predict log P values to assess soil/water distribution . Experimental validation via HPLC or LC-MS is required to resolve discrepancies between modeled and empirical data .

Q. What experimental strategies address contradictions in reported reactivity data for fluorinated ketones?

Answer: Contradictions often arise from variations in reaction conditions or impurities. To resolve these:

- Controlled Replication: Standardize solvents (e.g., anhydrous methanol) and catalysts across studies .

- Isotopic Tracers: Use <sup>13</sup>C or <sup>18</sup>O labeling to track reaction intermediates, as demonstrated in perfluoro-<sup>13</sup>C6-decanoic acid studies .

- Cross-Validation: Compare data across multiple analytical platforms (e.g., NMR, IR, X-ray crystallography) .

Q. How can 6-Dodecanone, 1,12-difluoro- serve as an intermediate in synthesizing complex fluorinated polymers?

Answer: Its ketone group enables condensation reactions with fluorinated amines or alcohols. For example:

- Polymer Backbone Formation: React with perfluorinated diols (e.g., 1,12-difluorododecanediol) under Mitsunobu conditions .

- Functionalization: Introduce sulfonyl or phosphoryl groups via nucleophilic substitution, similar to methods for heptanesulfonamide derivatives .

- Quality Control: Monitor polymerization kinetics using <sup>19</sup>F NMR and GPC .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

Answer: Apply:

- Nonlinear Regression: Fit data to Hill or Log-Logistic models to estimate EC50 values .

- Bayesian Inference: Account for uncertainty in low-dose extrapolation, as recommended in perfluoroalkyl toxicological profiles .

- Sensitivity Analysis: Identify confounding variables (e.g., solvent purity) using tools like Monte Carlo simulations .

Q. How should researchers document and archive synthetic protocols for reproducibility?

Answer: Follow guidelines for appendices in research essays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.